molecular formula C7HF5O B1199891 Pentafluorobenzaldehyde CAS No. 653-37-2

Pentafluorobenzaldehyde

Cat. No. B1199891
Key on ui cas rn: 653-37-2
M. Wt: 196.07 g/mol
InChI Key: QJXCFMJTJYCLFG-UHFFFAOYSA-N
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Patent
US06358971B1

Procedure details

The 2,3,4,5,6-pentafluorobenzaldehyde (49.4 g, 252 mmol) was converted to product in a manner substantially analogous to Preparation 59 to yield 52.3 g. (86.0). EA, MS(FD).
Quantity
49.4 g
Type
reactant
Reaction Step One
[Compound]
Name
( 86.0 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:9]([F:10])=[C:8]([F:11])[C:7]([F:12])=[C:6]([F:13])[C:3]=1[CH:4]=[O:5].C[C:15](=[O:19])[O:16]CC>>[F:1][C:2]1[C:9]([F:10])=[C:8]([F:11])[C:7]([F:12])=[C:6]([F:13])[C:3]=1[CH:4]([OH:5])[C:15]([OH:19])=[O:16]

Inputs

Step One
Name
Quantity
49.4 g
Type
reactant
Smiles
FC1=C(C=O)C(=C(C(=C1F)F)F)F
Step Two
Name
( 86.0 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(OCC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to yield 52.3 g

Outcomes

Product
Name
Type
Smiles
FC1=C(C(C(=O)O)O)C(=C(C(=C1F)F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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